![molecular formula C37H41N9O4 B601647 Dabigatran Impurity 23 CAS No. 1637238-96-0](/img/new.no-structure.jpg)
Dabigatran Impurity 23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran etexilate is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Impurities such as this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.
准备方法
The synthesis of Dabigatran Impurity 23 typically occurs as a side reaction during the production of Dabigatran etexilate. The primary synthetic route for Dabigatran etexilate involves the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction to amino amide and subsequent steps . During these steps, impurities like this compound can form due to incomplete reactions or side reactions.
Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities. This includes controlling temperature, pH, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .
化学反应分析
Dabigatran Impurity 23 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity structure.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Quality Control in Pharmaceutical Manufacturing
Dabigatran Impurity 23 plays a crucial role in ensuring the purity and safety of Dabigatran etexilate formulations. The identification and quantification of this impurity are essential for compliance with regulatory standards. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure the levels of this compound in drug formulations. The sensitivity and specificity of LC-MS make it a preferred method for analyzing impurities, ensuring that pharmaceutical products meet safety requirements.
Research on this compound extends to its role in understanding the stability and degradation pathways of Dabigatran etexilate. By studying how this impurity forms under various conditions, researchers can develop more robust pharmaceutical formulations. Stability studies help identify optimal storage conditions and shelf life, which are critical for maintaining drug efficacy.
Impact on Pharmacodynamics
While this compound does not exhibit direct therapeutic effects, its presence can influence the pharmacodynamics of Dabigatran etexilate. It may interact with the active pharmaceutical ingredient or other excipients in the formulation, potentially leading to reduced potency or increased side effects. Understanding these interactions is vital for assessing the overall safety profile of the drug.
Case Studies and Research Findings
Several studies have highlighted the importance of monitoring impurities like this compound:
- Study on Analytical Methods : A study published in Acta Scientific Pharmaceutical Sciences developed a validated LC-MS method for analyzing Dabigatran etexilate and its impurities, including Impurity 23. The method demonstrated high accuracy and precision, with relative standard deviations less than 2% for selectivity and repeatability .
- Stability Investigation : Research indicated that environmental factors such as temperature and humidity could significantly affect the formation of impurities during storage, emphasizing the need for rigorous stability testing .
- Clinical Relevance : A review highlighted that impurities could affect patient outcomes by altering drug effectiveness or safety profiles, underscoring the necessity for thorough impurity analysis in clinical settings .
作用机制
As an impurity, Dabigatran Impurity 23 does not have a direct therapeutic effect. its presence can affect the overall efficacy and safety of Dabigatran etexilate. The impurity may interact with the active pharmaceutical ingredient or other excipients in the formulation, potentially leading to reduced potency or increased side effects .
相似化合物的比较
Dabigatran Impurity 23 is one of several impurities that can form during the synthesis of Dabigatran etexilate. Other similar impurities include Dabigatran Impurity A, B, and C. Each impurity has a unique structure and formation pathway, but they all share the common characteristic of being byproducts of the Dabigatran etexilate synthesis process .
Compared to other impurities, this compound may have different chemical reactivity and stability, which can influence its impact on the final pharmaceutical product. The identification and control of each impurity are crucial for ensuring the overall quality of the drug .
生物活性
Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used primarily as an anticoagulant. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of Dabigatran etexilate, particularly in pharmaceutical formulations.
Overview of Dabigatran Etexilate
Dabigatran etexilate is utilized for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation, as well as for treating and preventing deep vein thrombosis (DVT) and pulmonary embolism (PE). The compound is rapidly absorbed and converted to its active form, Dabigatran, which inhibits thrombin—the enzyme responsible for converting fibrinogen to fibrin, thereby preventing clot formation .
Property | Details |
---|---|
CAS Number | 1637238-96-0 |
Molecular Formula | C37H41N9O4 |
Molecular Weight | 675.8 g/mol |
Purity | > 95% |
As an impurity, this compound does not exhibit direct therapeutic effects but can influence the pharmacodynamics of Dabigatran etexilate. Its presence may affect the overall efficacy and safety profile of the drug by interacting with the active pharmaceutical ingredient (API) or other excipients in the formulation. This interaction can potentially lead to reduced potency or increased side effects .
Interaction with Biological Systems
This compound has been shown to interact with various enzymes and proteins involved in biochemical pathways. Although it lacks anticoagulant activity on its own, its structural similarity to Dabigatran may allow it to bind to thrombin or other related proteins, potentially altering their activity .
Stability and Degradation Pathways
Research indicates that impurities like this compound can influence the stability of Dabigatran etexilate. Studies have identified several degradation pathways for Dabigatran under various stress conditions (e.g., hydrolytic, oxidative), which can lead to the formation of multiple degradation products, including impurities like this compound . Understanding these pathways is essential for improving formulation stability and minimizing adverse effects.
Case Studies and Research Findings
- Quality Control Studies : Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this compound in drug formulations. These studies ensure that impurity levels remain within acceptable limits, thus safeguarding patient health .
- Pharmaceutical Formulation Impact : A study highlighted that the presence of impurities can affect both the pharmacokinetic profile and therapeutic outcomes of Dabigatran etexilate. For instance, variations in impurity levels were correlated with differences in clinical outcomes among patients treated with Dabigatran .
- Regulatory Perspectives : Regulatory agencies emphasize stringent testing for impurities like this compound during drug approval processes. The European Medicines Agency (EMA) has set guidelines regarding acceptable impurity levels to ensure drug safety .
属性
CAS 编号 |
1637238-96-0 |
---|---|
分子式 |
C37H41N9O4 |
分子量 |
675.8 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。